N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide
Description
This compound features a pyrazole core substituted with a tetrahydro-2H-pyran-4-ylmethyl (THP-methyl) group at the N1 position and a tetrahydro-2H-pyran-4-carboxamide (THP-carboxamide) moiety at the C4 position. The THP rings confer conformational rigidity and modulate lipophilicity, which may influence bioavailability and receptor interactions.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c19-15(13-3-7-21-8-4-13)17-14-9-16-18(11-14)10-12-1-5-20-6-2-12/h9,11-13H,1-8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPSPEJVBIYLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the tetrahydropyran groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The table below compares key structural and functional features of the compound with related molecules:
Key Observations :
- Adamantyl/Cumyl vs. THP-carboxamide: Replacement of the THP-carboxamide with adamantane (Adamantyl-THPINACA) or cumyl (CUMYL-THPINACA) groups enhances cannabinoid receptor binding, suggesting bulkier substituents improve receptor fit .
- Pyrazole vs. Indazole Core: Indazole-based analogs (e.g., Adamantyl-THPINACA) generally exhibit higher cannabinoid receptor activity than pyrazole derivatives, likely due to enhanced π-π stacking interactions .
- CNS) .
Physicochemical Properties
| Property | Target Compound | Adamantyl-THPINACA | Pivalamide Analog |
|---|---|---|---|
| Molecular Weight | ~309.4 g/mol | 410.5 g/mol | 251.3 g/mol |
| Calculated logP* | ~1.5 (moderate lipophilicity) | ~4.2 (highly lipophilic) | ~1.0 (less lipophilic) |
| Water Solubility | Low (THP groups reduce polarity) | Very low | Moderate (polar pivalamide) |
*logP estimated via fragment-based methods.
Key Observations :
- High lipophilicity in Adamantyl-THPINACA correlates with prolonged tissue retention and psychoactive effects .
Biological Activity
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a tetrahydro-2H-pyran ring, a pyrazole moiety, and a carboxamide functional group, which may contribute to its pharmacological properties.
- Molecular Formula : C15H20N4O
- Molecular Weight : 288.35 g/mol
- CAS Number : 1705427-29-7
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the tetrahydro-2H-pyran ring and the pyrazole ring through various chemical reactions. Common methods may include cyclization reactions and coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to achieve the desired molecular structure.
Biological Activity
This compound has been investigated for its biological activities, which may include:
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For example, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) analysis suggests that specific functional groups enhance cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Apoptosis induction |
| Compound B | 1.98 ± 1.22 | Cell cycle arrest |
Anticonvulsant Activity
Some derivatives of pyrazole have been reported to possess anticonvulsant properties, making them potential candidates for treating epilepsy. The SAR analysis indicates that modifications in the pyrazole ring can significantly affect anticonvulsant efficacy.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors involved in key signaling pathways. These interactions can modulate cellular processes, leading to therapeutic effects.
Study on Antitumor Effects
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazole and tested their effects on various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents.
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetics of similar compounds suggest favorable absorption and distribution characteristics, although further toxicological assessments are necessary to evaluate safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
